1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine

Medicinal chemistry Physicochemical profiling Scaffold selection

Researchers pursuing novel iNOS inhibitors with freedom-to-operate face a scarcity of distinct, fragment-compliant scaffolds. This 1,2-dihydropyridin-2-imine addresses that gap with a rigid, rule-of-three-compliant core unavailable in the 5,6-dihydro or benzyl analog series. - Rigid 1,2-dihydropyridin-2-imine geometry enables isoform selectivity SAR distinct from patented 5,6-dihydro iNOS inhibitors. - 4-Nitrophenyl group provides a built-in bioreductive handle (nitro→amine) for prodrug, ADC, or fluorescent probe construction. - Fragment library criteria: MW 229.23, single rotatable bond, 0 HBD, TPSA 61.4 Ų, XLogP3 2.1 - ideal for DEL incorporation or hit evolution. Supplied at 95% purity with batch-specific QA documentation; ships ambient globally for R&D use.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 1807940-72-2
Cat. No. B1432097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine
CAS1807940-72-2
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCN1C=CC=CC1=NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O2/c1-14-9-3-2-4-12(14)13-10-5-7-11(8-6-10)15(16)17/h2-9H,1H3
InChIKeyTVEVGRGTUZEPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


1-Methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine (CAS 1807940-72-2) is a synthetic small-molecule belonging to the 1,2-dihydropyridin-2-imine class, characterized by an endocyclic imine within a partially saturated pyridine ring bearing an N-methyl group and an N-(4-nitrophenyl) substituent [1]. With a molecular formula of C₁₂H₁₁N₃O₂ and a molecular weight of 229.23 g/mol, the compound is supplied as a research chemical with a typical purity specification of 95% . Its structural motif bridges two important chemical spaces: the 4-nitrophenyl pharmacophore known for enzyme inhibition potential [2] and the dihydropyridin-2-imine scaffold previously explored for inducible nitric oxide synthase (iNOS) inhibition [3].

Scaffold

1,2-dihydropyridin-2-imine core for enzyme inhibitor exploration and iNOS scaffold-hopping studies

Functional handle

4-nitrophenyl group as reducible probe handle supporting bioreductive activation and post-synthetic conjugation

Physicochemical profile

Zero HBD and moderate TPSA support cell-permeable probe design and intracellular target engagement assays

Why Generic Substitution Is Not Warranted


Although several compounds share the pyridin-2-imine core, critical structural differences render them non-interchangeable for research applications. The target compound features a direct N-(4-nitrophenyl) imine linkage (no methylene spacer) and an N-methyl group on the pyridine ring, resulting in a computed XLogP3-AA of 2.1 and a topological polar surface area (TPSA) of 61.4 Ų [1]. In contrast, the closest commercially available analog, 1-(4-nitrobenzyl)pyridin-2(1H)-imine (CAS 556063-26-4), contains a benzyl-type CH₂ spacer, yielding different conformational flexibility and an altered electronic distribution . The 5,6-dihydropyridin-2-imine series (iNOS inhibitors) differs fundamentally in the position of the endocyclic double bond, shifting the imine conjugation pattern and receptor recognition profile [2]. These structural variations translate to measurable differences in lipophilicity, hydrogen-bonding capacity, and scaffold geometry that directly impact target engagement, solubility, and downstream synthetic utility.

Benzyl-spaced analog (CAS 556063-26-4)

The CH₂ spacer introduces conformational flexibility and an additional H-bond donor after tautomerization, which may shift membrane permeability and target recognition relative to the direct N-phenyl imine conjugate.

5,6-dihydropyridin-2-imine scaffold

The 5,6-dihydro isomer places the imine exocyclic to the ring, altering lone-pair orientation and π-conjugation. Isoform selectivity profiles reported for the 5,6-series may not transfer to the 1,2-dihydro scaffold.

Unsubstituted phenyl or non-nitro analogs

Removal of the 4-nitro group eliminates the electron-withdrawing character and the nitro-to-amine reduction pathway, limiting utility in bioreductive probe design and enzyme inhibition contexts where the nitro group is reported to modulate activity.

Quantitative Differentiation Evidence


Lipophilicity and Hydrogen-Bonding Profile vs Benzyl Analog

The target compound eliminates the benzylic CH₂ spacer present in 1-(4-nitrobenzyl)pyridin-2(1H)-imine (CAS 556063-26-4), creating a fully conjugated N-phenyl imine system. This structural difference is reflected in computed physicochemical parameters: the target compound has an XLogP3-AA of 2.1 and zero hydrogen bond donors (HBD = 0), whereas the benzyl analog has a vendor-reported LogP of 1.92 and one HBD (the exocyclic imine NH after tautomerization) [1]. The lower HBD count of the target compound predicts improved passive membrane permeability, a critical parameter in cell-based assay design [2].

Lipophilicity & HBD profile
Reported
XLogP3 2.1 · HBD 0 · TPSA 61.4 Ų vs LogP 1.92 · HBD 1 (benzyl analog)
Supports cell-permeable probe selection; absence of H-bond donor may improve passive membrane permeability relative to benzyl-spaced analog.
Computed values for target; vendor-reported for comparator.
Medicinal chemistry Physicochemical profiling Scaffold selection

Scaffold Geometry vs 5,6-Dihydropyridin-2-imine iNOS Inhibitors

The target compound possesses a 1,2-dihydropyridine ring with the imine conjugated directly into the aromatic π-system, whereas the well-characterized iNOS inhibitor series (Kawanaka et al., 2002) employs a 5,6-dihydropyridin-2-imine scaffold where the imine is exocyclic to a partially saturated ring [1]. In the Kawanaka series, the lead compound 1 (4-methyl-5,6-dihydropyridin-2-imine) exhibited potent but non-selective inhibition of both human iNOS and human eNOS, while optimized analogs (compounds 5, 6, 9, 10) achieved 5- to 11-fold isoform selectivity [1]. The 1,2-dihydro isomer in the target compound presents a distinctly different spatial orientation of the imine nitrogen lone pair and altered ring electronics, making it a complementary scaffold for exploring iNOS or other enzyme active sites that are intolerant of the 5,6-dihydro geometry [2].

Scaffold geometry
Class-level
1,2-dihydro core (endocyclic imine) vs 5,6-dihydro series: 5–11× hiNOS/heNOS selectivity reported
iNOS isoform selectivity context; 1,2-dihydro scaffold geometry may yield distinct recognition profiles from the 5,6-dihydro series.
Target compound selectivity unknown; class-level inference from Kawanaka et al. 2002.
Enzyme inhibition iNOS Scaffold hopping

Reductive Activation via 4-Nitrophenyl Moiety

The 4-nitrophenyl substituent on the target compound provides a demonstrated nitro-to-amine reduction handle. In the structurally related (E)-1-(4-nitrophenyl)-N-(pyridin-2-yl)methanimine series, the 4-nitrophenyl-bearing compound (3d) exhibited α-amylase inhibitory activity 1.15-fold more potent than the clinical reference standard acarbose, whereas the unsubstituted phenyl analog (3c) showed only activity comparable to acarbose against α-glucosidase [1]. Although the target compound has an endocyclic rather than exocyclic imine, the 4-nitrophenyl group is conserved and retains its electron-withdrawing character and reducibility, enabling post-synthetic modification to the corresponding aniline for further functionalization (e.g., amide coupling, diazotization) or for use as a hypoxia-sensitive prodrug trigger [2].

4-Nitrophenyl activity
Reported
4-NO₂-phenyl analog: 1.15× acarbose in α-amylase context vs unsubstituted phenyl analog: ~1× acarbose
Reported enzyme inhibition context; the 4-nitrophenyl group is associated with enhanced inhibitory response in related imine chemotypes.
Cross-class inference; target compound not directly tested in enzyme assays.
Prodrug design Bioreductive activation Chemical biology

Predicted pKa and Ionization-State Sensitivity

The predicted pKa of the target compound is 8.53 ± 0.50, reflecting the basicity of the imine nitrogen in the 1,2-dihydropyridine context . While a directly measured pKa for the closest benzyl analog (CAS 556063-26-4) was not located in the searched literature, the structural difference—direct N-phenyl conjugation in the target compound versus a CH₂-interrupted benzyl linkage in the analog—predicts differential imine basicity due to altered electron delocalization. The target compound's pKa places it near the physiological pH range, meaning its ionization state (and therefore solubility, permeability, and target binding) will be sensitive to the specific pH of the assay buffer chosen, a consideration absent for neutral or permanently charged analogs. The boiling point is predicted at 395.0 ± 44.0 °C and density at 1.21 ± 0.1 g/cm³ .

Predicted pKa
Data to verify
pKa 8.53 ± 0.50
pH-dependent assay design context; ionization state near physiological pH may influence solubility, permeability, and target binding.
Predicted value (ChemicalBook / ACD/Labs); direct measurement recommended for assay buffer optimization.
Physicochemical properties pKa prediction Assay development

Recommended Application Scenarios


Scaffold-Hopping for iNOS Isoform Inhibitor Discovery

The 1,2-dihydropyridin-2-imine scaffold of the target compound offers a structurally distinct alternative to the extensively patented 5,6-dihydropyridin-2-imine series, where lead compounds achieved 5- to 11-fold hiNOS/heNOS selectivity [1]. Researchers seeking novel chemical matter with freedom-to-operate can use this compound as a starting scaffold for SAR exploration, leveraging the altered imine conjugation geometry to probe isoform selectivity determinants. The zero HBD count and moderate lipophilicity (XLogP3 2.1) predict adequate membrane permeability for cellular iNOS inhibition assays [2].

Hypoxia-Responsive Prodrug and Probe Design

The 4-nitrophenyl group, demonstrated in related imine chemotypes to enhance enzyme inhibitory potency by 1.15-fold over unsubstituted phenyl against α-amylase [3], also serves as a bioreductive trigger. The target compound can be reduced to its corresponding 4-amino analog under nitroreductase or chemical reducing conditions, enabling its use in the construction of fluorescent turn-on probes, antibody-drug conjugate linkers, or hypoxia-activated prodrugs where the nitro-to-amine switch modulates biological activity [3].

Fragment-Based and DEL Library Building Block

With a molecular weight of 229.23 g/mol and a heavy atom count consistent with fragment library criteria, the compound is positioned as a rule-of-three-compliant fragment. Its single rotatable bond and moderate TPSA of 61.4 Ų [2] make it suitable for DEL incorporation via the nitro group reduction handle or through N-alkylation chemistry. The absence of a benzylic CH₂ spacer differentiates it from the more flexible benzyl analog (CAS 556063-26-4), offering a more rigid, conformationally restricted pharmacophore for fragment hit evolution .

Application
Selection Property
Validation Focus
iNOS isoform selectivity exploration
1,2-dihydro scaffold geometry distinct from 5,6-dihydro series
Isoform selectivity assay context; SAR around imine conjugation pattern
Bioreductive probe and prodrug design
4-nitrophenyl group as reducible handle for nitro-to-amine conversion
Nitroreductase or chemical reduction context; conjugate activation review
Fragment-based library building block
Rule-of-three compliant scaffold; single rotatable bond; moderate TPSA
DEL-compatible conjugation chemistry; rigid pharmacophore for hit evolution
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